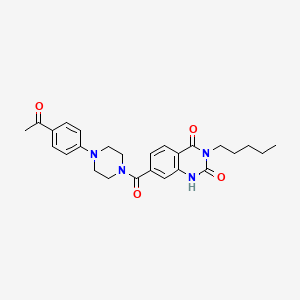

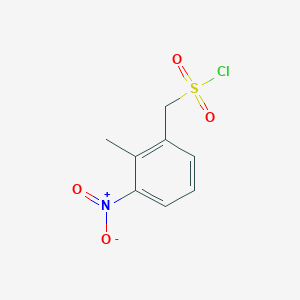

![molecular formula C21H24N2O5 B2868709 [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 874597-70-3](/img/structure/B2868709.png)

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .Chemical Reactions Analysis

Compounds with methylation of the hydroxyl group had reduced solubility and decreased antimicrobial abilities, and compounds with halogen substituents showed no antimicrobial activity .Scientific Research Applications

Synthesis and Biological Activity

The synthesis of complex organic compounds often leads to the discovery of molecules with significant biological activities. For example, the synthesis of novel antifolate properties in compounds related to methotrexate showcases the potential of complex cyclohexanone derivatives for cancer therapy. These compounds exhibit potent inhibition of dihydrofolate reductase (DHFR) and cell growth in L1210 leukemia cells, alongside an observed transport advantage over methotrexate for cell influx, indicating potential for improved therapeutic profiles (Degraw et al., 1992).

Conformational Studies

Conformational studies of cyclohexanone derivatives, such as the analysis of (1R,2S)-2-benzamido-2-methoxycarbonyl-5-oxocyclohexane1-carboxylic acid, contribute to our understanding of molecular structures and interactions. These studies reveal how the cyclohexanone ring adopts specific conformations, influencing the overall molecular geometry and potential reactivity or binding properties, which can be critical for drug design (Buñuel et al., 1997).

Chemical Reactivity and Synthesis

The reactivity of cyclohexanone derivatives with other chemical entities can lead to the formation of new compounds with unique structures and potential applications. For instance, the Ugi reaction involving cyclohexyl or benzyl isocyanide with semicarbazones results in the creation of new classes of compounds, such as pseudopeptidic triazines, showcasing the versatility of cyclohexanone derivatives in synthetic chemistry (Sañudo et al., 2006).

Novel Synthetic Pathways

Exploring novel synthetic pathways using cyclohexanone derivatives as intermediates or reactants can lead to the creation of diverse chemical libraries. These pathways can result in the synthesis of compounds with potential pharmacological activities or materials with unique properties. For example, studies on the synthesis and reactions of 1-(trimethoxymethyl)cyclohexene demonstrate the potential of cyclohexanone derivatives in generating new chemical entities through innovative synthetic strategies (Bourke & Collins, 1996).

Photoremovable Protecting Groups

Cyclohexanone derivatives have been investigated for their use as photoremovable protecting groups. This application is crucial in synthetic chemistry, allowing for the selective removal of protecting groups using light, which can be particularly useful in the synthesis of complex molecules or in the development of light-sensitive drug delivery systems (Zabadal et al., 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14-16-11-15(26-3)7-8-17(16)28-19(14)20(25)27-12-18(24)23(2)21(13-22)9-5-4-6-10-21/h7-8,11H,4-6,9-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMAYEJBPAQZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OCC(=O)N(C)C3(CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

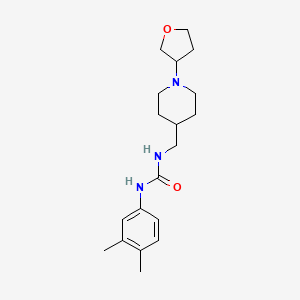

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2868626.png)

![Ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)

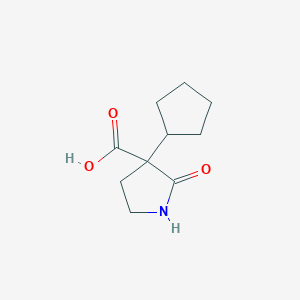

![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)

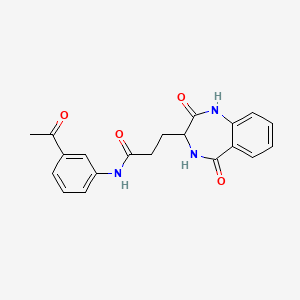

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)

![6-[4-(Tert-butyl)phenoxy]nicotinamide](/img/structure/B2868638.png)

![4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2868639.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2868645.png)